Cas no 91933-11-8 (2-Butenoic acid,2-methyl-,(2R,3aS,5R,6aR,6bR,7S,9R,9aR,11aR,11bR,12S,12aR)-9-(acetyloxy)-2-(3-furanyl)-3,3a,6,6a,6b,7,8,9,9a,10,11a,11b,12,12a-tetradecahydro-5,12-dihydroxy-1,6b,9a,12a-tetramethyl-2H,5H-cyclopent[a]isobenzofuro[7,1-gh][3]benzoxepin-7-ylester, (2E)-)
![2-Butenoic acid,2-methyl-,(2R,3aS,5R,6aR,6bR,7S,9R,9aR,11aR,11bR,12S,12aR)-9-(acetyloxy)-2-(3-furanyl)-3,3a,6,6a,6b,7,8,9,9a,10,11a,11b,12,12a-tetradecahydro-5,12-dihydroxy-1,6b,9a,12a-tetramethyl-2H,5H-cyclopent[a]isobenzofuro[7,1-gh][3]benzoxepin-7-ylester, (2E)- structure](https://de.kuujia.com/scimg/cas/91933-11-8x500.png)
91933-11-8 structure
Produktname:2-Butenoic acid,2-methyl-,(2R,3aS,5R,6aR,6bR,7S,9R,9aR,11aR,11bR,12S,12aR)-9-(acetyloxy)-2-(3-furanyl)-3,3a,6,6a,6b,7,8,9,9a,10,11a,11b,12,12a-tetradecahydro-5,12-dihydroxy-1,6b,9a,12a-tetramethyl-2H,5H-cyclopent[a]isobenzofuro[7,1-gh][3]benzoxepin-7-ylester, (2E)-
2-Butenoic acid,2-methyl-,(2R,3aS,5R,6aR,6bR,7S,9R,9aR,11aR,11bR,12S,12aR)-9-(acetyloxy)-2-(3-furanyl)-3,3a,6,6a,6b,7,8,9,9a,10,11a,11b,12,12a-tetradecahydro-5,12-dihydroxy-1,6b,9a,12a-tetramethyl-2H,5H-cyclopent[a]isobenzofuro[7,1-gh][3]benzoxepin-7-ylester, (2E)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Butenoic acid,2-methyl-,(2R,3aS,5R,6aR,6bR,7S,9R,9aR,11aR,11bR,12S,12aR)-9-(acetyloxy)-2-(3-furanyl)-3,3a,6,6a,6b,7,8,9,9a,10,11a,11b,12,12a-tetradecahydro-5,12-dihydroxy-1,6b,9a,12a-tetramethyl-2H,5H-cyclopent[a]isobenzofuro[7,1-gh][3]benzoxepin-7-ylester, (2E)-
- 2-Butenoic acid,2-methyl-,(2R,3aS,5R,6aR,6bR,7S,9R,9aR,11aR,11bR,12S,12aR)-9-(acetyloxy)-2-(3-furanyl)-3,3a,6,6a,6b,7,8,9,9a,
- volkensin
- Ribosome-inactivating protein type 2, Adenia volkensii
- CHEMBL4872878
- Adenia volkesii toxin
- RIP protein, A volkensii Harms
- Volkensin (protein)
- 91933-11-8
- Volkensin (glycoprotein)
- Protein volkensin
-
- Inchi: InChI=1S/C33H44O9/c1-8-16(2)30(37)42-24-13-23(40-18(4)34)31(5)15-39-27-28(31)32(24,6)22-12-25(35)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,7)29(27)36/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8+/t20-,21+,22-,23-,24+,25-,27-,28+,29-,31-,32+,33-/m1/s1
- InChI-Schlüssel: KQNNSYZQMSOOQH-GLDAUDTLSA-N
- Lächelt: CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C4CC(OC5CC(C(=C5C4(C3O)C)C)C6=COC=C6)O)C)C)OC(=O)C
Berechnete Eigenschaften
- Genaue Masse: 584.298533
- Monoisotopenmasse: 584.298533
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 42
- Anzahl drehbarer Bindungen: 6
- Komplexität: 1190
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 12
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topologische Polaroberfläche: 125
Experimentelle Eigenschaften
- Dichte: 1.28
- Siedepunkt: 674.7°Cat760mmHg
- Flammpunkt: 361.8°C
- Brechungsindex: 1.585
- PSA: 124.66000
- LogP: 4.42870
2-Butenoic acid,2-methyl-,(2R,3aS,5R,6aR,6bR,7S,9R,9aR,11aR,11bR,12S,12aR)-9-(acetyloxy)-2-(3-furanyl)-3,3a,6,6a,6b,7,8,9,9a,10,11a,11b,12,12a-tetradecahydro-5,12-dihydroxy-1,6b,9a,12a-tetramethyl-2H,5H-cyclopent[a]isobenzofuro[7,1-gh][3]benzoxepin-7-ylester, (2E)- Verwandte Literatur
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
2. Back matter
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
91933-11-8 (2-Butenoic acid,2-methyl-,(2R,3aS,5R,6aR,6bR,7S,9R,9aR,11aR,11bR,12S,12aR)-9-(acetyloxy)-2-(3-furanyl)-3,3a,6,6a,6b,7,8,9,9a,10,11a,11b,12,12a-tetradecahydro-5,12-dihydroxy-1,6b,9a,12a-tetramethyl-2H,5H-cyclopent[a]isobenzofuro[7,1-gh][3]benzoxepin-7-ylester, (2E)-) Verwandte Produkte
- 1110-56-1(3-Deacetylsalannin >85% (DISCONTINUED, Offer D198913))
- 992-20-1(Salannin)
- 2137714-10-2(4-amino-N-ethyl-N,N-dipropylbenzene-1-sulfonoimidamide)
- 2229630-38-8(methyl 5-(3-aminoprop-1-en-2-yl)-1-methyl-1H-pyrazole-4-carboxylate)
- 298693-04-6((4S,4'S)-2,2'-Cyclohexylidenebis[4-tert-butyl-4,5-dihydro oxazole],99%e.e.)
- 2171890-22-3(2-N-cyclopropyl-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid)
- 2287286-42-2(1-(cyclopropylmethyl)-5-iodo-1H-1,2,3-benzotriazole)
- 1504192-22-6({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methoxyethyl)amine)
- 2034289-97-7(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide)
- 19927-64-1((Z)-2-(4-Chlorophenyl)-3-(dimethylamino)-2-propenal)
Empfohlene Lieferanten
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
